4-(5-Aminopyridin-3-yl)-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Aminopyridin-3-yl)-2-chlorophenol is an organic compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with an amino group at the 5-position and a phenol ring substituted with a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Aminopyridin-3-yl)-2-chlorophenol typically involves multi-step organic reactions. One common method involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-Aminopyridin-3-yl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(5-Aminopyridin-3-yl)-2-chlorophenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-(5-Aminopyridin-3-yl)-2-chlorophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and phenol groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(5-Aminopyridin-3-yl)-2-bromophenol: Similar structure but with a bromine atom instead of chlorine.
4-(5-Aminopyridin-3-yl)-2-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
4-(5-Aminopyridin-3-yl)-2-iodophenol: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
4-(5-Aminopyridin-3-yl)-2-chlorophenol is unique due to the presence of both an amino group on the pyridine ring and a chlorine atom on the phenol ring.
Properties
Molecular Formula |
C11H9ClN2O |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(5-aminopyridin-3-yl)-2-chlorophenol |
InChI |
InChI=1S/C11H9ClN2O/c12-10-4-7(1-2-11(10)15)8-3-9(13)6-14-5-8/h1-6,15H,13H2 |
InChI Key |
SIPNJRIUECSNKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.